1-(Fluoromethyl)naphthalene
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Overview
Description
1-(Fluoromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉F It is a derivative of naphthalene, where a fluoromethyl group is attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(Fluoromethyl)naphthalene typically involves several steps:
Diazotization Reaction: This involves the reaction of naphthylamine with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt solution.
Substitution Reaction: The diazonium salt solution is then reacted with fluoroboric acid to form a naphthylamine diazonium salt fluoroborate double salt.
Hot Air Decomposition: The double salt is decomposed using hot air to yield a solution of this compound.
Purification: The solution is washed, neutralized, and distilled to obtain pure this compound.
Chemical Reactions Analysis
1-(Fluoromethyl)naphthalene undergoes various types of chemical reactions:
Electrophilic Aromatic Substitution: Similar to other naphthalene derivatives, it can undergo chlorination and bromination without a catalyst to form 1-chloronaphthalene and 1-bromonaphthalene.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially involving the fluoromethyl group.
Common reagents used in these reactions include halogens for substitution and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-(Fluoromethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)naphthalene is primarily related to its interaction with molecular targets through its fluoromethyl group. This interaction can influence various biochemical pathways, although specific molecular targets and pathways are not extensively documented in the literature.
Comparison with Similar Compounds
1-(Fluoromethyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound has a fluorine atom directly attached to the naphthalene ring, differing from the fluoromethyl group in this compound.
2,7-Bis(fluoromethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
55831-10-2 |
---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-(fluoromethyl)naphthalene |
InChI |
InChI=1S/C11H9F/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI Key |
URPWCRFVIDBYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CF |
Origin of Product |
United States |
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